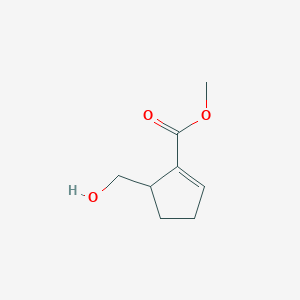
Methyl 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylate is a cyclic ester with a hydroxymethyl group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylate typically involves the esterification of 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-(Carboxymethyl)cyclopent-1-ene-1-carboxylate.
Reduction: 5-(Hydroxymethyl)cyclopent-1-ene-1-methanol.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have different biological activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-cyclopentene-1-carboxylate: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Methyl 1-cyclohexene-1-carboxylate: Has a similar ester group but a different ring structure, leading to different chemical properties.
Methyl cyclopent-3-ene-1-carboxylate: Similar ring structure but different substitution pattern, affecting its reactivity.
Uniqueness
Methyl 5-(hydroxymethyl)cyclopent-1-ene-1-carboxylate is unique due to the presence of both the hydroxymethyl and ester groups on the cyclopentene ring
Properties
CAS No. |
92609-10-4 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)cyclopentene-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)7-4-2-3-6(7)5-9/h4,6,9H,2-3,5H2,1H3 |
InChI Key |
IURKFNIFDQCEBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















